Structural Differentiation: 4,4-Diethyl Substitution vs. Spirocyclic and Mono-Alkyl Dioxo-Imidazolidine Analogs in the SOAT-1 Patent Landscape
The patent family encompassing CAS 875284-59-6 explicitly defines preferred R₄ and R₅ substituent combinations that modulate SOAT-1 inhibitory activity [1]. The target compound bears a geminal 4,4-diethyl substitution on the dioxo-imidazolidine ring. In contrast, the patent's most extensively exemplified subclass utilizes spirocyclic groups (e.g., spiro[4.5]decane, spiro[5.5]undecane), and a separate preferred subclass employs mono-methyl or mono-ethyl R₄ groups paired with a hydrogen at R₅ [1]. The gem-diethyl motif creates a steric volume intermediate between the smaller mono-alkyl and the larger spirocyclic variants, which is predicted to fine-tune the fit within the SOAT-1 active-site pocket [1].
| Evidence Dimension | Substituent type at the imidazolidine 4-position (R₄/R₅) |
|---|---|
| Target Compound Data | 4,4-diethyl (gem-diethyl); steric bulk = two ethyl groups |
| Comparator Or Baseline | Patent-defined alternatives: (a) spiro[4.5]decane; (b) mono-methyl (R₄ = CH₃, R₅ = H); (c) mono-ethyl (R₄ = C₂H₅, R₅ = H) [1] |
| Quantified Difference | No numeric IC₅₀ values are publicly disclosed for the target compound against these specific analogs. Differentiation is inferred from patent SAR statements that substituent variation at R₄/R₅ alters SOAT-1 inhibition potency [1]. |
| Conditions | Patent WO 2010/097465 A1 / US 8,445,523 B2; generic Formula (I) structure-activity relationship discussion [1]. |
Why This Matters
The 4,4-diethyl substitution pattern is structurally unique within the patent's preferred compound groups, meaning that substitution with a spirocyclic or mono-alkyl analog will yield a chemically distinct entity with unverified SOAT-1 activity equivalence.
- [1] Galderma Research & Development. Dioxo-imidazolidine derivatives, which inhibit the enzyme SOAT-1, and pharmaceutical and cosmetic compositions containing them. US Patent 8,445,523 B2, granted 2013-05-21. See especially column 4–6 for R₄/R₅ substituent definitions and preferred groups. View Source
